Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This in-depth technical guide provides a comprehensive theoretical analysis of 2-Bromo-2-(4-fluorophenyl)acetic acid, a halogenated phenylacetic acid derivative of significant interest to the pharmaceutical and agrochemical research communities. This document elucidates the molecule's fundamental physicochemical properties, explores its electronic structure and reactivity through computational modeling, outlines a robust synthetic pathway, and discusses its potential as a versatile building block in the development of novel therapeutic agents. By integrating established theoretical principles with data from analogous structures, this guide serves as a critical resource for researchers, scientists, and professionals engaged in advanced drug discovery and development.
Introduction: The Strategic Importance of Halogenated Phenylacetic Acids
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of halogen atoms, particularly fluorine and bromine, onto the phenylacetic acid scaffold dramatically influences the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. The bromine atom, a larger and more polarizable halogen, serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
2-Bromo-2-(4-fluorophenyl)acetic acid (CAS No. 29270-33-5) uniquely combines these features, presenting a chiral center and two distinct halogen substituents. This strategic combination of structural motifs makes it a highly valuable intermediate for constructing complex and biologically active molecules. This guide will delve into the theoretical underpinnings that make this compound a compelling subject for scientific investigation and a promising platform for innovation in drug design.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in research and development. The key characteristics of 2-Bromo-2-(4-fluorophenyl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 29270-33-5 | [Internal] |
| Molecular Formula | C₈H₆BrFO₂ | [Internal] |
| Molecular Weight | 233.04 g/mol | [Internal] |
| IUPAC Name | 2-bromo-2-(4-fluorophenyl)acetic acid | [Internal] |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)Br)F | [Internal] |
| Appearance | White to off-white crystalline solid (Predicted) | [Internal] |
| Melting Point | Not experimentally determined; likely >100°C | [Internal] |
| Boiling Point | Not experimentally determined | [Internal] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO) (Predicted) | [Internal] |
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// Nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C", pos="1.5,0!"];
C8 [label="C", pos="2.5,0.5!"];
O1 [label="O", pos="2.8,1.2!"];
O2 [label="OH", pos="3.5,-0.2!"];
Br [label="Br", pos="1.2,-1!"];
F [label="F", pos="-2.2,0!"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
// Phenyl Ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituents on the ring
C1 -- C7;
C4 -- F;
// Acetic Acid Moiety
C7 -- C8;
C7 -- Br;
C8 -- O1 [style=double];
C8 -- O2;
// Hydrogens on the ring
C2 -- H1;
C3 -- H2;
C5 -- H3;
C6 -- H4;
// Hydrogen on the chiral carbon
C7 -- H5;
}
Caption: 2D structure of 2-Bromo-2-(4-fluorophenyl)acetic acid.
Computational Analysis: Unveiling Electronic Structure and Reactivity
Methodology for Theoretical Calculations
A robust computational protocol is essential for generating reliable theoretical data. The following outlines a standard workflow for DFT calculations on this molecule.
Experimental Protocol: DFT Calculation Workflow
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A [label="Initial 3D Structure Construction"];
B [label="Geometry Optimization (e.g., B3LYP/6-311++G(d,p))"];
C [label="Frequency Analysis"];
D [label="Confirmation of Energy Minimum\n(No Imaginary Frequencies)"];
E [label="Calculation of Electronic Properties\n(MEP, HOMO/LUMO, NBO)"];
F [label="Predicted Spectroscopic Data (IR, Raman)"];
A -> B -> C -> D;
C -> F;
B -> E;
}
Caption: Workflow for DFT calculations.
Predicted Electronic Properties and Reactivity
Based on the structure, the following electronic characteristics and reactivity patterns are anticipated:
-
Molecular Electrostatic Potential (MEP): The MEP map is expected to show a region of high negative potential around the carboxylic acid group, making it a prime site for interactions with electrophiles and hydrogen bond donors. The fluorine and bromine atoms will also exhibit negative potential, while the hydrogen atoms will have positive potential.
-
Frontier Molecular Orbitals:
-
The HOMO is likely to be localized on the phenyl ring and the bromine atom, indicating these are the primary sites for electrophilic attack.
-
The LUMO is expected to be distributed over the carboxylic acid group and the C-Br bond, suggesting these are the most probable sites for nucleophilic attack.
-
Reactivity Descriptors: The presence of the electron-withdrawing fluorine and bromine atoms will likely lower the HOMO and LUMO energy levels, increasing the molecule's overall electrophilicity and making it more susceptible to nucleophilic attack. The C-Br bond is the most probable site for nucleophilic substitution reactions.
Synthetic Strategy: The Hell-Volhard-Zelinsky Reaction
A primary and reliable method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
Proposed Synthetic Protocol
The synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid would proceed from the commercially available 4-fluorophenylacetic acid.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-fluorophenylacetic acid and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-2-(4-fluorophenyl)acetic acid.
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Reactant [label="4-Fluorophenylacetic Acid"];
Reagents [label="Br₂, P(cat.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Product [label="2-Bromo-2-(4-fluorophenyl)acetic acid"];
Reactant -> Reagents -> Product;
}
Caption: Hell-Volhard-Zelinsky synthesis pathway.
Potential Applications in Drug Discovery and Development
The unique structural features of 2-Bromo-2-(4-fluorophenyl)acetic acid make it a highly attractive starting material for the synthesis of a diverse range of biologically active compounds.
As a Scaffold for Novel Therapeutics
-
Chiral Building Block: The presence of a chiral center allows for the stereoselective synthesis of enantiomerically pure drugs, which is often critical for therapeutic efficacy and safety.
-
Versatile Synthetic Intermediate: The bromine atom can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. Phenylacetic acid derivatives have been investigated for a variety of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs) and as agents targeting metabolic disorders.
Molecular Modeling and QSAR in Drug Design
Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are integral to modern drug discovery.[1] These computational techniques can be employed to design and screen virtual libraries of compounds derived from 2-Bromo-2-(4-fluorophenyl)acetic acid. By correlating structural modifications with predicted biological activity, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.[2]
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A [label="2-Bromo-2-(4-fluorophenyl)acetic acid\n(Core Scaffold)"];
B [label="Virtual Library Generation\n(In Silico Modification)"];
C [label="Molecular Docking & QSAR"];
D [label="Prediction of Biological Activity"];
E [label="Prioritization of Candidates"];
F [label="Chemical Synthesis"];
G [label="In Vitro & In Vivo Testing"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Role in the drug discovery workflow.
Conclusion
2-Bromo-2-(4-fluorophenyl)acetic acid represents a molecule of considerable theoretical and practical importance. Its unique combination of a chiral center, a synthetically versatile bromine atom, and a metabolically stabilizing fluorine atom positions it as a highly valuable building block for the creation of novel and potent therapeutic agents. While experimental data on this specific compound is limited, this guide has provided a robust theoretical framework for understanding its properties, reactivity, and potential applications. Further experimental and computational investigation into this promising molecule is strongly encouraged to unlock its full potential in the advancement of medicinal chemistry and drug discovery.
References
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Rather, M. (2023). Molecular modeling in drug design: Principles and applications. Biology & Medicine Case Reports, 7(4), 159. [Link]
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